Benzamide, N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)-
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Overview
Description
N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide typically involves the reaction of 1-phenyl-3-pyrazolidinone with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide moiety can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzoyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the benzamide moiety.
Scientific Research Applications
N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, analgesic, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: A similar compound with a carbamothioyl group instead of a benzamide moiety.
1-Phenyl-3-pyrazolidinone: A precursor in the synthesis of N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide.
Uniqueness
N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide is unique due to its specific structure, which combines a pyrazole ring with a benzamide moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
Benzamide, N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various therapeutic contexts.
- IUPAC Name: Benzamide, N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)-
- Molecular Formula: C16H16N4O2
- Molecular Weight: 284.32 g/mol
- CAS Number: 6750-80-7
Research indicates that compounds similar to Benzamide, N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)- can modulate important cellular pathways:
- mTORC1 Inhibition : Studies show that related pyrazole derivatives can reduce mTORC1 activity, which is crucial for cell growth and proliferation. This inhibition leads to increased autophagy, a process where cells degrade and recycle components, thereby promoting cell survival under stress conditions .
- Autophagy Modulation : The compound has been noted for its ability to disrupt autophagic flux by interfering with mTORC1 reactivation. This disruption can lead to the accumulation of LC3-II, a marker of autophagy, indicating potential applications in cancer therapy where autophagy plays a dual role in cell survival and death .
Anticancer Activity
Benzamide derivatives exhibit promising anticancer properties:
- In Vitro Studies : Compounds derived from benzamide structures have shown submicromolar antiproliferative activity against various cancer cell lines (e.g., MIA PaCa-2). The mechanism appears to involve modulation of autophagy and mTORC1 signaling pathways .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 23 | MIA PaCa-2 | <0.5 | mTORC1 inhibition and autophagy modulation |
Compound 22 | A549 | 3.0 | Autophagy impairment under nutrient stress |
Pharmacokinetics
The pharmacokinetic profile of benzamide derivatives indicates favorable absorption and distribution characteristics. Preliminary studies suggest good metabolic stability and the potential for oral bioavailability, which are critical for therapeutic applications .
Case Studies
- Anticancer Efficacy : A study on benzamide derivatives demonstrated significant growth inhibition in human cancer cell lines (e.g., MCF-7 and A549). The most potent derivative exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin .
- Autophagy Inhibition : Another investigation highlighted the ability of these compounds to selectively target solid tumors under metabolic stress conditions, suggesting a novel therapeutic approach for challenging cancer types characterized by poor vasculature and nutrient delivery .
Properties
CAS No. |
64513-54-8 |
---|---|
Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(2-phenyl-3,4-dihydropyrazol-5-yl)benzamide |
InChI |
InChI=1S/C16H15N3O/c20-16(13-7-3-1-4-8-13)17-15-11-12-19(18-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18,20) |
InChI Key |
VTPZOHLPWZMHQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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